molecular formula C14H10FN3O3 B1439439 3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-14-9

3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1439439
CAS No.: 1204296-14-9
M. Wt: 287.25 g/mol
InChI Key: VZVYBZZECMCMRE-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a complex organic molecule. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to possess significant pharmacological properties . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various methods have been developed for the synthesis of these compounds . For instance, one method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines have a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds allows for structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction observed in pyrimidines. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study conducted by Alam et al. (2010) focused on the design, synthesis, and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives, demonstrating significant anti-inflammatory and antinociceptive activities. This research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents with lower side effects (Alam et al., 2010).

Heterocyclic Compounds Synthesis

Eleev et al. (2015) explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, providing a foundational approach for creating novel compounds that could be used in various scientific and medicinal applications. This study underscores the versatility of pyrazolo[1,5-a]pyrimidine frameworks for synthesizing complex molecules (Eleev et al., 2015).

Anticancer Activity

Research by Liu et al. (2016) on the synthesis, crystal structure, and biological activity of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrated distinct effective inhibition on the proliferation of some cancer cell lines. This finding points towards the potential anticancer applications of pyrazolo[1,5-a]pyrimidine derivatives and their relevance in drug discovery and development (Liu et al., 2016).

Novel Heterocyclic Compounds

Kumar and Mashelker (2007) prepared novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, expected to have hypertensive activity. This work illustrates the broad potential of pyrazolo[1,5-a]pyrimidine derivatives in creating compounds with various pharmacological activities (Kumar & Mashelker, 2007).

Biocidal Properties

Youssef et al. (2011) synthesized a compound that underwent transformations to yield heterocyclic systems with excellent biocidal properties against bacteria and fungi. This indicates the potential of pyrazolo[1,5-a]pyrimidine derivatives in antimicrobial applications (Youssef et al., 2011).

Mechanism of Action

While the specific mechanism of action for “3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including anti-inflammatory properties . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the development of new synthetic routes and applications of these compounds .

Properties

IUPAC Name

3-(2-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c1-7-11(8-4-2-3-5-10(8)15)12-16-6-9(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVYBZZECMCMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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